Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Technical Guide
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Technical Guide
CAS Number: 135908-33-7
This technical guide provides an in-depth overview of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental applications, and its role in constructing molecules for targeted therapies.
Core Compound Data
The following table summarizes the key quantitative data for Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate.
| Property | Value | Source |
| CAS Number | 135908-33-7 | [1][2][3] |
| Molecular Formula | C10H17NO2 | [1][2][3] |
| Molecular Weight | 183.25 g/mol | [2][3] |
| Physical Form | Solid | [1][4] |
| Boiling Point | 241°C at 760 mmHg | |
| Density | 1.2 g/cm³ | [4] |
| Refractive Index | 1.53 | [4] |
| Purity | Typically >95% | [1][2] |
| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | [1] |
| InChI Key | HDIKFAFEMDBXOS-UHFFFAOYSA-N | [1][5] |
| SMILES | COC(=O)C12CCC(CC1)(CC2)N | [6] |
Spectral Data
Spectral analysis is crucial for the verification of the compound's structure and purity. While raw spectra are not provided here, various analytical techniques are used for its characterization.
| Data Type | Availability |
| 1H NMR | Available |
| 13C NMR | Available |
| IR | Available |
| Mass Spectrometry | Available |
| HPLC | Available |
| LC-MS | Available |
Safety Information
It is essential to handle Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate with appropriate safety precautions.
| Hazard Information | Details |
| Signal Word | Warning |
| Pictograms | GHS07 |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocols
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate serves as a critical intermediate in the synthesis of complex bioactive molecules. A notable application is in the development of murine double minute 2 (MDM2) inhibitors.[7][8]
Synthesis of an MDM2 Inhibitor Precursor:
This protocol describes the use of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in an amide coupling reaction to form a precursor to the MDM2 inhibitor AA-115/APG-115.[7][8]
Materials:
-
Activated carboxylic acid intermediate
-
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
The activated carboxylic acid intermediate is dissolved in an anhydrous solvent under an inert atmosphere.
-
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (1 equivalent) and DMAP (0.5 equivalents) are added to the solution.[7][8]
-
The reaction mixture is stirred at room temperature overnight.[7][8]
-
The solvent is removed under reduced pressure (in vacuo).[7][8]
-
The crude product is purified by column chromatography to yield the desired ester intermediate.[7][8]
This resulting intermediate can then undergo further reactions, such as ester hydrolysis, to produce the final active pharmaceutical ingredient.[7][8]
Applications in Drug Discovery and Signaling Pathways
The rigid bicyclo[2.2.2]octane scaffold of this molecule is valuable in medicinal chemistry for creating three-dimensional structures that can effectively interact with biological targets.
Role as a PROTAC Linker:
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[9][10] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9]
Figure 1. General mechanism of action for a PROTAC molecule.
Component of MDM2 Inhibitors:
This compound is a key structural component in the development of inhibitors targeting the MDM2-p53 interaction.[7][8] MDM2 is a negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. Inhibitors of the MDM2-p53 interaction can restore p53 function, inducing cell cycle arrest and apoptosis in cancer cells.
Figure 2. The role of MDM2 inhibitors in the p53 signaling pathway.
References
- 1. Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate | Benchchem [benchchem.com]
- 2. Buy Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | 943845-74-7 [smolecule.com]
- 3. Angene - Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | 135908-33-7 | MFCD20693756 | AG0080DX [japan.angenechemical.com]
- 4. 135908-33-7 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester AKSci X9933 [aksci.com]
- 5. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER(135908-33-7) 1H NMR [m.chemicalbook.com]
- 6. PubChemLite - Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (C10H17NO2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
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